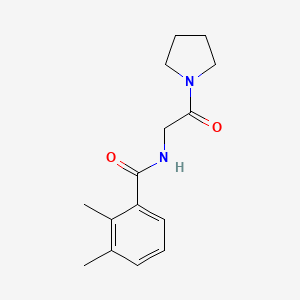![molecular formula C13H15N3O3S B7508536 8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7508536.png)
8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, also known as MTSD, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. MTSD is a spirocyclic compound that is structurally similar to other drugs that have been used to treat various medical conditions, including Alzheimer's disease and cancer. In
Mécanisme D'action
8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione works by inhibiting the activity of certain enzymes that are involved in the progression of various medical conditions. For example, in Alzheimer's disease, this compound inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function. In cancer cells, this compound induces apoptosis by activating the caspase pathway, which leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and memory in rats with Alzheimer's disease. Additionally, this compound has been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells. Furthermore, this compound has been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione in lab experiments is that it is a relatively stable compound that can be synthesized in large quantities. Additionally, this compound has been shown to have a high degree of selectivity for certain enzymes, which can make it a valuable tool in studying the mechanisms of various medical conditions. However, one of the limitations of using this compound in lab experiments is that it can be difficult to synthesize and purify, which can make it a time-consuming and expensive process.
Orientations Futures
There are several future directions for research on 8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. One area of research could be to explore the potential of this compound as a treatment for Alzheimer's disease. Additionally, further studies could be conducted to investigate the anti-cancer and anti-inflammatory properties of this compound. Furthermore, future research could focus on developing more efficient and cost-effective methods for synthesizing and purifying this compound. Finally, studies could be conducted to explore the potential of this compound as a tool for studying the mechanisms of various medical conditions.
Méthodes De Synthèse
8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis begins with the reaction of 5-methylthiophene-2-carboxylic acid with hydrazine hydrate to form the hydrazide intermediate. This intermediate is then reacted with ethyl acetoacetate to form the triazole ring. Finally, the spirocyclic structure is formed by reacting the triazole intermediate with cyclohexanone.
Applications De Recherche Scientifique
8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been studied for its potential applications in the treatment of various medical conditions, including Alzheimer's disease, cancer, and inflammation. Studies have shown that this compound has the ability to inhibit the activity of certain enzymes that are involved in the progression of Alzheimer's disease. Additionally, this compound has been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells. Furthermore, this compound has been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory diseases.
Propriétés
IUPAC Name |
8-(5-methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-8-2-3-9(20-8)10(17)16-6-4-13(5-7-16)11(18)14-12(19)15-13/h2-3H,4-7H2,1H3,(H2,14,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNABTAVZIRSOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC3(CC2)C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(4-fluorophenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508459.png)
![1-[2-(2-chlorophenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508465.png)
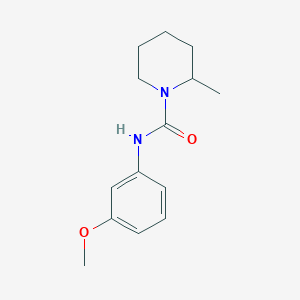
![1-{4-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone](/img/structure/B7508480.png)
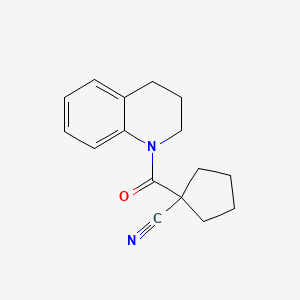
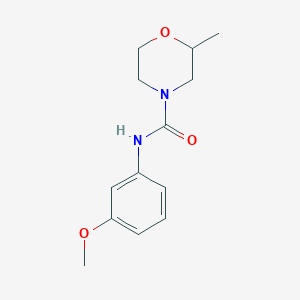
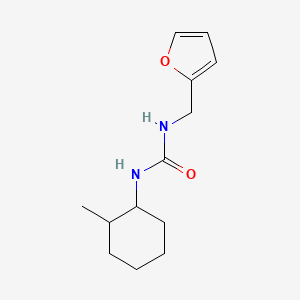
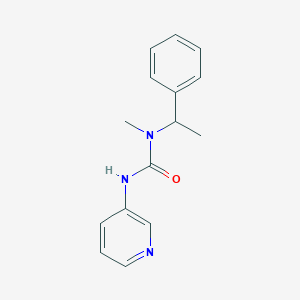
![(3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7508497.png)
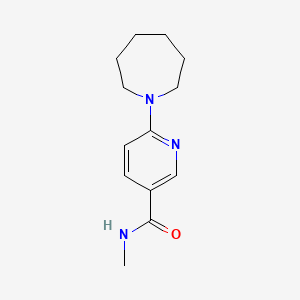
![1-[3-(4,6-Dimethylpyrimidin-2-yl)oxyphenyl]ethanone](/img/structure/B7508509.png)
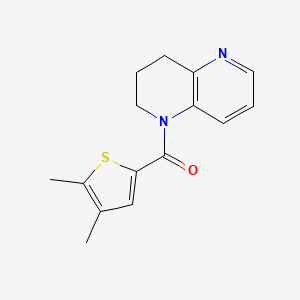
![1-[2-(3,4-dimethylphenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508524.png)
